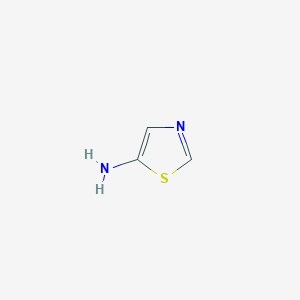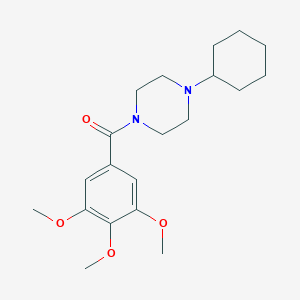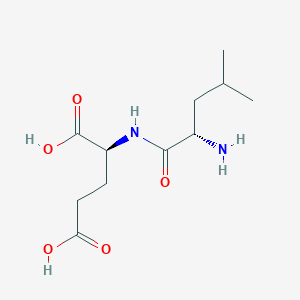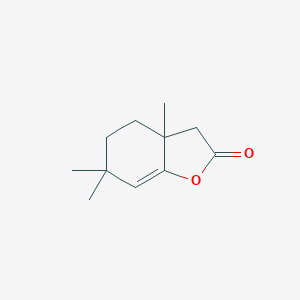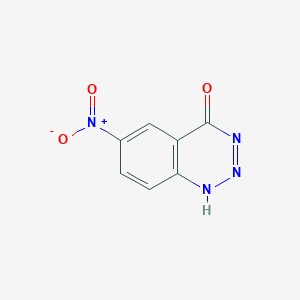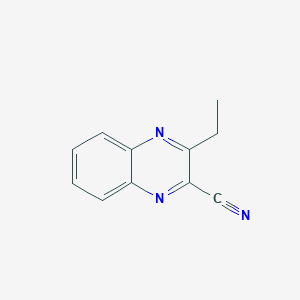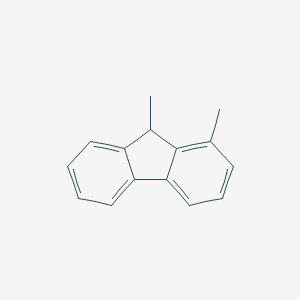
1,9-Dimethylfluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dimethylfluorene is a polycyclic aromatic hydrocarbon that belongs to the family of fluorene compounds. It is a colorless solid that is soluble in organic solvents such as chloroform, benzene, and toluene. 1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,9-Dimethylfluorene is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi interactions.
Biochemische Und Physiologische Effekte
1,9-Dimethylfluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,9-Dimethylfluorene in lab experiments include its unique properties and potential applications in various fields. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1,9-Dimethylfluorene. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the study of its potential applications in the field of organic electronics. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesemethoden
1,9-Dimethylfluorene can be synthesized through several methods, including the Friedel-Crafts alkylation reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Friedel-Crafts alkylation reaction involves the reaction of fluorene with a methylating agent in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative with a halogenated fluorene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with a halogenated fluorene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a model compound for studying the photochemical reactions of polycyclic aromatic hydrocarbons. It has also been used as a fluorescent probe for the detection of metal ions and organic molecules in biological systems.
Eigenschaften
CAS-Nummer |
17057-98-6 |
|---|---|
Produktname |
1,9-Dimethylfluorene |
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1,9-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3 |
InChI-Schlüssel |
BNGCFLDEAHJKPE-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
Kanonische SMILES |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
Andere CAS-Nummern |
30582-01-5 |
Synonyme |
1,9-dimethylfluorene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



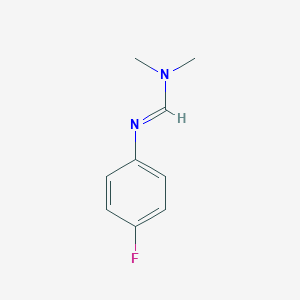
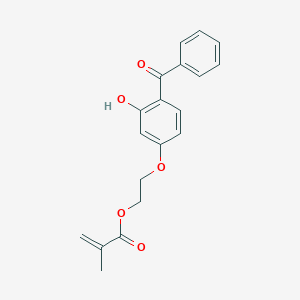
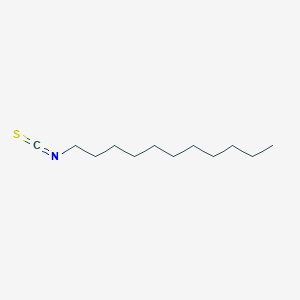
![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
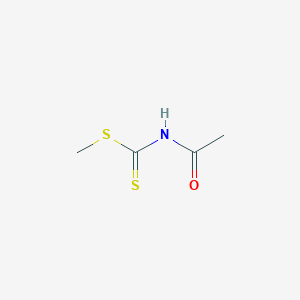
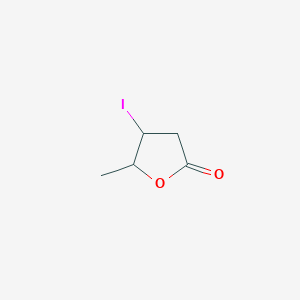
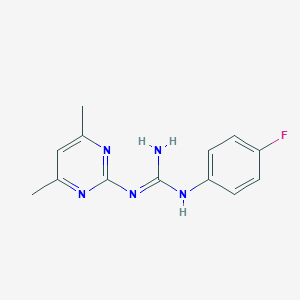
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
